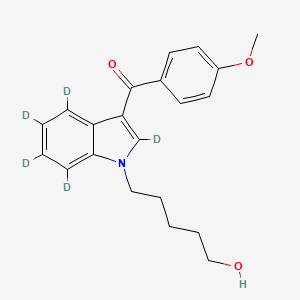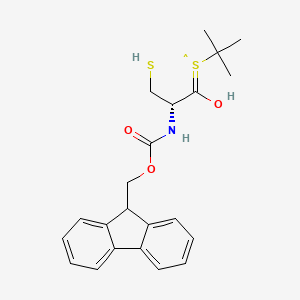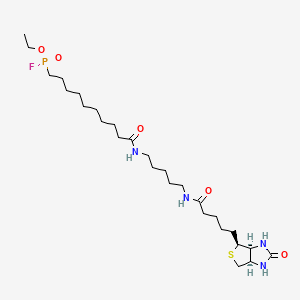
FP-Biotin (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorophosphonate-biotin is a chemical probe that combines a fluorophosphonate moiety with a biotin tag. This compound is primarily used in activity-based protein profiling to analyze and enrich active serine hydrolases in complex proteomes . The fluorophosphonate moiety is known for its ability to covalently bind to the active sites of serine hydrolases, making it a valuable tool in proteomic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorophosphonate-biotin involves attaching a fluorophosphonate group to a biotin tag via a polyethylene glycol linker . The synthetic route typically includes the following steps:
Preparation of the fluorophosphonate moiety: This involves the reaction of diisopropyl fluorophosphonate with appropriate reagents to introduce the fluorophosphonate group.
Attachment of the polyethylene glycol linker: The polyethylene glycol linker is attached to the fluorophosphonate moiety through a series of coupling reactions.
Conjugation with biotin: The final step involves the conjugation of the polyethylene glycol-fluorophosphonate intermediate with biotin.
Industrial Production Methods
Industrial production of fluorophosphonate-biotin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperatures, and purification methods to achieve the desired product quality .
化学反应分析
Types of Reactions
Fluorophosphonate-biotin primarily undergoes covalent binding reactions with serine hydrolases. These reactions involve the formation of a covalent bond between the fluorophosphonate group and the active site serine residue of the enzyme .
Common Reagents and Conditions
The common reagents used in the synthesis of fluorophosphonate-biotin include diisopropyl fluorophosphonate, polyethylene glycol, and biotin. The reactions are typically carried out under mild conditions to preserve the integrity of the biotin tag .
Major Products Formed
The major product formed from the reaction of fluorophosphonate-biotin with serine hydrolases is a covalently modified enzyme. This modification allows for the selective enrichment and analysis of active serine hydrolases in complex proteomes .
科学研究应用
Fluorophosphonate-biotin has a wide range of applications in scientific research:
Proteomics: It is used in activity-based protein profiling to identify and quantify active serine hydrolases in complex proteomes.
Enzyme Inhibition Studies: The compound is used to study the inhibition of serine hydrolases by various inhibitors.
Drug Discovery: Fluorophosphonate-biotin is employed in the identification of potential drug targets and the development of selective inhibitors.
Biological Imaging: The biotin tag allows for the visualization of labeled proteins using streptavidin-based detection methods.
作用机制
Fluorophosphonate-biotin exerts its effects by covalently binding to the active site serine residue of serine hydrolases. This binding occurs through the formation of a stable phosphonate ester bond between the fluorophosphonate group and the serine hydroxyl group . The biotin tag facilitates the detection and enrichment of the modified enzymes using streptavidin-based methods .
相似化合物的比较
Fluorophosphonate-biotin is unique in its ability to covalently modify serine hydrolases with high specificity. Similar compounds include:
Diisopropyl fluorophosphonate: A precursor to fluorophosphonate-biotin, used as a serine hydrolase inhibitor.
Fluorophosphonate-rhodamine: A similar probe that uses a rhodamine tag instead of biotin for fluorescence-based detection.
Fluorophosphonate-alkyne: Another variant that incorporates an alkyne group for click chemistry applications.
Fluorophosphonate-biotin stands out due to its biotin tag, which allows for versatile detection and enrichment methods using streptavidin-based techniques .
属性
分子式 |
C27H50FN4O5PS |
|---|---|
分子量 |
592.7 g/mol |
IUPAC 名称 |
N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-10-[ethoxy(fluoro)phosphoryl]decanamide |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/t22-,23-,26-,38?/m0/s1 |
InChI 键 |
ZIFSFLGSUTZFCP-ZQCNBMBSSA-N |
手性 SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)F |
规范 SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



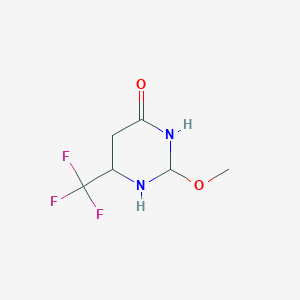
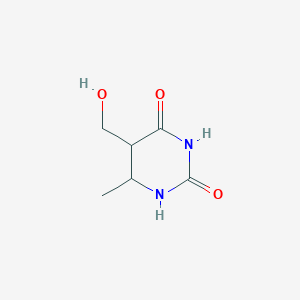

![Spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B12358753.png)
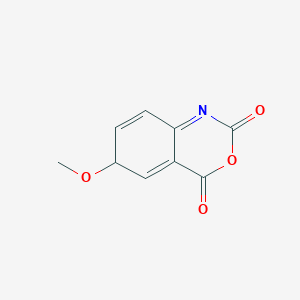

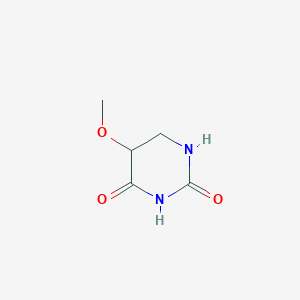
![8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one](/img/structure/B12358787.png)
![N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12358791.png)

![tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12358805.png)
